Ischemin sodium salt
Overview
Description
Ischemin sodium salt is a chemical compound known for its role as a CBP bromodomain inhibitor. It inhibits the interaction between p53 and CBP, thereby decreasing p53 transcriptional activity. This compound is cell-permeable and has shown protective effects against Doxorubicin-induced apoptosis in cardiomyocytes .
Preparation Methods
The synthesis of Ischemin sodium salt involves the reaction of 2-amino-4-hydroxy-5-methylphenyl with diazenyl-2,4-dimethylbenzenesulfonic acid sodium salt. The reaction conditions typically require controlled temperatures and specific solvents to ensure high purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to achieve a purity of ≥99% .
Chemical Reactions Analysis
Ischemin sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ischemin sodium salt has a wide range of scientific research applications:
Chemistry: Used as a CBP bromodomain inhibitor in various chemical studies.
Biology: Investigated for its role in inhibiting p53 interaction with CBP and its effects on cellular processes.
Medicine: Explored for its potential in protecting cardiomyocytes from apoptosis, particularly in the context of cardiovascular diseases such as myocardial ischemia.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
Ischemin sodium salt exerts its effects by inhibiting the interaction between p53 and CBP. This inhibition decreases p53 transcriptional activity, which in turn affects various cellular processes. The compound also prevents apoptosis in ischemic cardiomyocytes by inhibiting caspase 3/7 activity .
Comparison with Similar Compounds
Ischemin sodium salt is unique in its ability to inhibit the interaction between p53 and CBP. Similar compounds include other CBP bromodomain inhibitors, such as:
Bromosporine: A broad-spectrum bromodomain inhibitor.
I-BET762: A selective inhibitor of BET bromodomains.
JQ1: Another selective inhibitor of BET bromodomains.
These compounds share similar mechanisms of action but differ in their specificity and range of activity .
Biological Activity
Ischemin sodium salt is a compound of significant interest in biomedical research, primarily due to its role as a bromodomain inhibitor. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
This compound functions primarily as an inhibitor of the bromodomain and extraterminal (BET) protein family, specifically targeting the CBP (CREB-binding protein). By inhibiting the interaction between p53 and CBP, this compound decreases p53 transcriptional activity. This modulation of p53 is crucial because p53 is a key regulator of the cell cycle and apoptosis, influencing cellular responses to stress and damage.
- Inhibition of p53-CBP Interaction : this compound disrupts the binding of p53 to CBP, leading to reduced transcriptional activation of p53 target genes. This interaction is vital for p53's role in apoptosis and cell cycle regulation .
Protective Effects Against Apoptosis
Research has demonstrated that this compound exhibits protective effects against apoptosis induced by chemotherapeutic agents such as Doxorubicin. In vitro studies on cardiomyocytes have shown that this compound can mitigate the apoptotic effects typically triggered by Doxorubicin treatment.
- Cardiomyocyte Protection : In cultured cardiomyocytes, this compound significantly protects against Doxorubicin-induced apoptosis. This finding suggests potential therapeutic applications in cardioprotection during cancer treatments .
Data Table: Biological Activity Summary
Case Study 1: Cardiomyocyte Response
A study investigated the effects of this compound on cardiomyocytes subjected to Doxorubicin treatment. The results indicated that this compound not only preserved cell viability but also maintained mitochondrial function under stress conditions.
- Findings : The treatment with this compound resulted in a significant reduction in apoptotic markers compared to untreated controls, highlighting its potential as a cardioprotective agent during chemotherapy .
Case Study 2: Impact on Cellular Signaling Pathways
Further research has explored how this compound influences various signaling pathways involved in cell survival and apoptosis. The compound's ability to modulate these pathways suggests broader implications for its use in treating conditions associated with oxidative stress and inflammation.
Properties
Molecular Formula |
C15H16N3NaO4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
sodium;5-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C15H17N3O4S.Na/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16;/h4-7,19H,16H2,1-3H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
ZTDQQIATQGCZBV-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)[O-])C.[Na+] |
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
Ischemin sodium salt; J28; J-28; J 28.; 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.